

Removing residual solvent peaks of 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane-D2

Cat. No.: B052313

[Get Quote](#)

Technical Support Center: 1,1,1,2-Tetrachloroethane-D2

Welcome to the technical support center for handling deuterated solvents. This guide provides troubleshooting advice and detailed protocols for the effective removal of residual **1,1,1,2-Tetrachloroethane-D2** from your samples before NMR analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant residual peak of **1,1,1,2-Tetrachloroethane-D2** in my NMR spectrum?

A significant residual peak is typically observed because **1,1,1,2-Tetrachloroethane-D2** is a high-boiling point solvent with a relatively low vapor pressure at room temperature.^{[1][2]} This makes it difficult to remove completely using standard evaporation techniques that work well for lower-boiling solvents like Chloroform-d or Acetone-d6.

Q2: What are the primary methods to remove residual **1,1,1,2-Tetrachloroethane-D2**?

The most effective methods involve increasing the efficiency of evaporation. The main techniques are:

- High Vacuum Drying: Applying a high vacuum for an extended period can effectively remove the solvent.^{[3][4]}

- Azeotropic Removal: Adding a lower-boiling point solvent and repeatedly co-evaporating the mixture can efficiently "chase" out the higher-boiling **1,1,1,2-Tetrachloroethane-D2**.^{[3][5]}
- Inert Gas Stream: Passing a gentle stream of an inert gas (like nitrogen or argon) over the sample can accelerate evaporation. This can be combined with gentle heating.

Q3: My compound is heat-sensitive. How can I remove the solvent without degrading my sample?

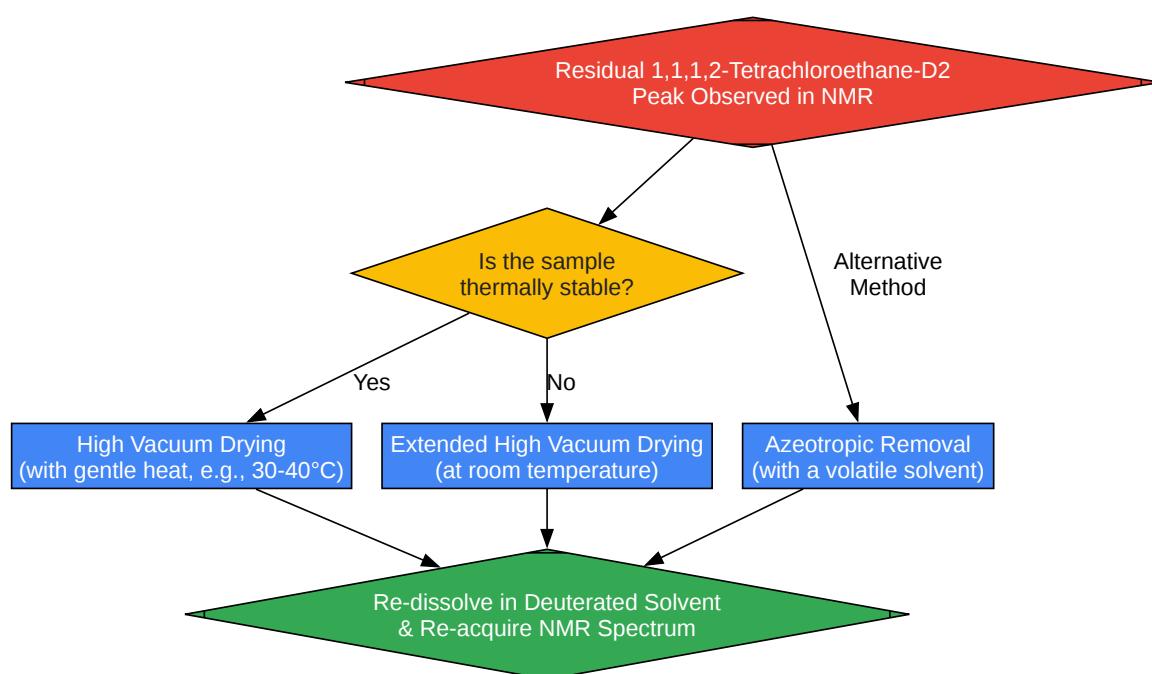
If your sample is thermally labile, you should avoid heating. Instead, rely on extended high vacuum drying at room temperature. While this may take longer (from several hours to overnight), it is the safest method for delicate compounds.^[3] Azeotropic removal using a low-boiling solvent that can be removed at low temperatures is also a viable option.

Q4: Can I use a drying agent like sodium sulfate or molecular sieves?

Drying agents such as sodium sulfate, magnesium sulfate, and molecular sieves are primarily used to remove residual water from organic solutions.^{[3][6][7]} They are not effective for removing the organic solvent itself from your final, isolated compound. Proper drying of your sample should occur before dissolving it in the deuterated NMR solvent.^[8]

Q5: How can I prevent this issue in future experiments?

The best strategy is to use the minimal amount of **1,1,1,2-Tetrachloroethane-D2** required to dissolve your sample for NMR analysis. Additionally, ensure your isolated compound is as pure and dry as possible before you dissolve it. If your compound is soluble in an alternative, lower-boiling deuterated solvent, consider using that instead.


Data Presentation: Physical Properties

Understanding the physical properties of **1,1,1,2-Tetrachloroethane-D2** is crucial for selecting an appropriate removal strategy. The data below is for the closely related 1,1,2,2-isomer, which has very similar physical properties.

Property	Value	Significance for Removal
Boiling Point	145-146 °C (at 737 mmHg)[1][2][9]	The high boiling point means significant energy (heat) or a strong vacuum is needed for evaporation.
Vapor Pressure	6.6 hPa (at 20 °C)[1][2]	The low vapor pressure indicates slow evaporation at room temperature and atmospheric pressure.
Density	~1.62 g/mL (at 25 °C)[1][9]	High density; not directly related to removal from a sample film.
Solubility	Soluble in common organic solvents (ether, chloroform, acetone)[2][10]	This property is key for performing azeotropic removal with a more volatile solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and removing residual **1,1,1,2-Tetrachloroethane-D2**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for residual solvent removal.

Experimental Protocols

Protocol 1: High Vacuum Drying

This is the most straightforward method for removing residual solvent when the sample is not volatile.

- Preparation: Ensure your sample is in a suitable round-bottom flask or vial that can be attached to a high vacuum line (Schlenk line).
- Initial Evaporation: If there is a large volume of solvent, first reduce it on a rotary evaporator. Aim to get a thin film or dry powder.
- High Vacuum Connection: Securely attach the flask to the high vacuum line. Use a liquid nitrogen or dry ice/acetone cold trap to protect the pump.
- Application of Vacuum: Open the flask to the vacuum. For thermally stable compounds, the flask can be gently warmed in a water bath (30-40°C) to increase the solvent's vapor pressure. For sensitive compounds, perform this step at ambient temperature.
- Duration: Maintain the sample under high vacuum for at least 2-4 hours. For stubborn traces or thermally sensitive compounds left at room temperature, drying overnight may be necessary.[3]
- Completion: Once drying is complete, gently break the vacuum with an inert gas like nitrogen or argon before preparing your NMR sample.

Protocol 2: Azeotropic Removal (Co-evaporation)

This method is highly effective for high-boiling solvents and can often be performed at lower temperatures.[5]

- Preparation: Start with your sample in a round-bottom flask, ideally after initial concentration on a rotary evaporator.
- Add Volatile Solvent: Add a small volume (e.g., 1-2 mL) of a volatile solvent in which your compound is soluble. Dichloromethane or Chloroform are good choices due to their low boiling points and ability to dissolve many organic compounds.

- Co-evaporation: Connect the flask to a rotary evaporator and remove the solvent mixture under reduced pressure. The goal is to create a vapor that contains both the volatile solvent and the **1,1,1,2-Tetrachloroethane-D2**.
- Repeat: Repeat steps 2 and 3 at least two more times. This repeated "washing" and evaporation effectively removes the higher-boiling solvent.[3]
- Final Drying: After the final co-evaporation, place the flask on a high vacuum line for 30-60 minutes to remove any remaining traces of the volatile solvent used for the azeotrope.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 33685-54-0 CAS MSDS (1,1,2,2-TETRACHLOROETHANE-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. 1,1,2,2-TETRACHLOROETHANE-D2 | 33685-54-0 [chemicalbook.com]
- 10. parchem.com [parchem.com]
- To cite this document: BenchChem. [Removing residual solvent peaks of 1,1,1,2-Tetrachloroethane-D2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052313#removing-residual-solvent-peaks-of-1-1-1-2-tetrachloroethane-d2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com